Biotin-[2-(2-pyridyldithio)ethylamide]
Overview
Description
Biotin-[2-(2-pyridyldithio)ethylamide] is a sulfhydryl reactive biotinylation reagent. It is commonly used in biochemical and molecular biology research for labeling proteins and other molecules with biotin. The compound has a molecular formula of C17H24N4O2S3 and a molecular weight of 412.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-[2-(2-pyridyldithio)ethylamide] typically involves the reaction of biotin with 2-(2-pyridyldithio)ethylamine. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the biotin moiety. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of Biotin-[2-(2-pyridyldithio)ethylamide] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Biotin-[2-(2-pyridyldithio)ethylamide] primarily undergoes substitution reactions due to the presence of the pyridyldithio group. This group can react with sulfhydryl groups on proteins and other molecules, forming stable disulfide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] include reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions are typically carried out at neutral pH and room temperature to maintain the integrity of the biotin moiety .
Major Products Formed
The major products formed from reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] are biotinylated proteins and other biotinylated molecules. These products are used in various biochemical assays and molecular biology techniques .
Scientific Research Applications
Biotin-[2-(2-pyridyldithio)ethylamide] has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes
Mechanism of Action
The mechanism of action of Biotin-[2-(2-pyridyldithio)ethylamide] involves the formation of a disulfide bond between the pyridyldithio group and a sulfhydryl group on the target molecule. This reaction is highly specific and efficient, allowing for the stable attachment of biotin to the target molecule. The biotin moiety can then be detected or purified using streptavidin or avidin-based systems .
Comparison with Similar Compounds
Biotin-[2-(2-pyridyldithio)ethylamide] is unique in its ability to form stable disulfide bonds with sulfhydryl groups. Similar compounds include:
Biotin-N-hydroxysuccinimide ester: Reacts with primary amines.
Biotin-maleimide: Reacts with sulfhydryl groups but forms thioether bonds.
Biotin-hydrazide: Reacts with aldehydes and ketones.
Compared to these compounds, Biotin-[2-(2-pyridyldithio)ethylamide] offers the advantage of reversible biotinylation, as the disulfide bond can be cleaved under reducing conditions .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOROISBURONW-XEZPLFJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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